(3,5-Dimethylphenyl)[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]amine
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Overview
Description
(3,5-Dimethylphenyl)[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]amine is an organic compound with a complex structure that includes both aromatic and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethylphenyl)[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]amine typically involves multiple steps, starting with the preparation of the individual aromatic components. The process may include:
Bromination: Introduction of a bromine atom to the aromatic ring using reagents like N-bromosuccinimide (NBS) under radical conditions.
Methoxylation: Introduction of a methoxy group using methanol and a suitable catalyst.
Sulfonylation: Formation of the sulfonyl group using sulfonyl chlorides in the presence of a base.
Amine Coupling: Coupling of the amine group to the sulfonylated aromatic ring under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethylphenyl)[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted aromatic compounds.
Scientific Research Applications
(3,5-Dimethylphenyl)[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3,5-Dimethylphenyl)[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]amine exerts its effects involves interactions with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The aromatic groups may also participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- (3,5-Dimethylphenyl)sulfonylamine
- (5-Bromo-2-methoxy-4-methylphenyl)sulfonylamine
- (3,5-Dimethylphenyl)[(4-methylphenyl)sulfonyl]amine
Uniqueness
(3,5-Dimethylphenyl)[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]amine is unique due to the presence of both bromine and methoxy groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C16H18BrNO3S |
---|---|
Molecular Weight |
384.3 g/mol |
IUPAC Name |
5-bromo-N-(3,5-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H18BrNO3S/c1-10-5-11(2)7-13(6-10)18-22(19,20)16-9-14(17)12(3)8-15(16)21-4/h5-9,18H,1-4H3 |
InChI Key |
GHCBGJDDWLVINA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=C(C(=C2)Br)C)OC)C |
Origin of Product |
United States |
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